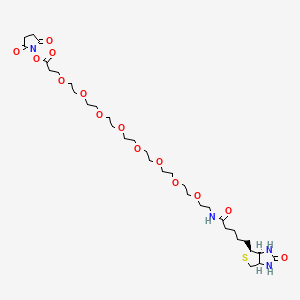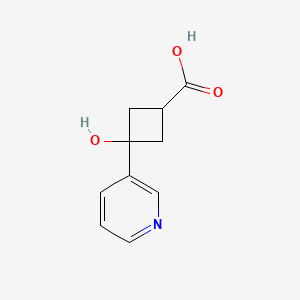
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid, also known as HOCPCA, is a cyclic amino acid. It has a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol. The IUPAC name is (1s,3s)-3-hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is 1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+; . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial and Antitubercular Agent Development
This compound has shown promise in the development of new antimicrobial and antitubercular agents. Its structure allows for the synthesis of derivatives that exhibit significant activity against resistant pathogens, which is crucial given the global concern over antimicrobial resistance (AMR) and Tuberculosis (TB) .
Organic Synthesis: Transition Metal-Catalyzed Reactions
In organic synthesis, this compound can be utilized in transition metal-catalyzed reactions for C(sp3)–H bond hetero-functionalization. This process is valuable for creating complex molecular frameworks with diverse heteroatom-based substituents, which are prevalent in ratified drugs and tailored materials .
Chemical Synthesis: Intermediate for Complex Molecules
The compound serves as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. It is used to create various bulk drugs, highlighting its versatility and importance in chemical synthesis .
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry, this compound’s derivatives can be used to study enzyme inhibition, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that could lead to new therapeutic agents .
Pharmacology: Drug Design and Discovery
Pharmacologically, the compound is involved in drug design and discovery processes. Its structural features make it a candidate for creating novel compounds with potential therapeutic applications, especially in the treatment of diseases where current treatments are inadequate .
Organic Chemistry: Material Science Applications
In material science, derivatives of this compound are explored for their applications in creating new materials with specific properties, such as organic light-emitting diode (OLED) intermediates, which are crucial for the development of advanced display technologies .
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUCWJGXXNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CN=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
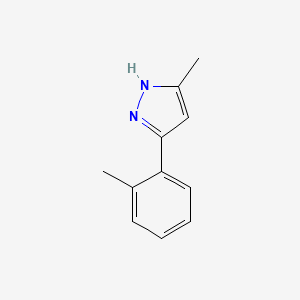
![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
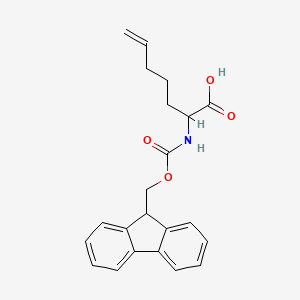
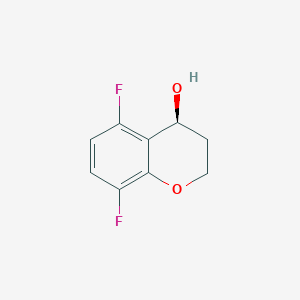
![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)

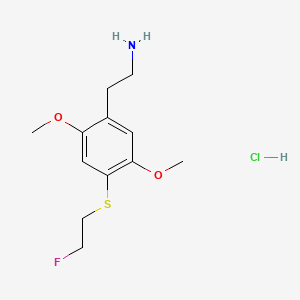

![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
